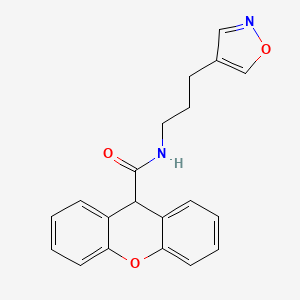

N-(3-(isoxazol-4-yl)propyl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

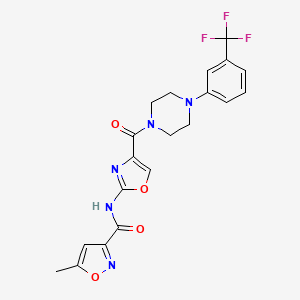

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .

Synthesis Analysis

The synthesis of isoxazoles has been an interesting field of study for decades . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific compound. For example, 3-Isoxazol-4-yl-propionic acid is a solid at room temperature .Scientific Research Applications

Enhancement of Material Properties

Aromatic polyamides incorporating similar structural motifs have been synthesized to exhibit enhanced redox stability and electrochromic performance. These materials show good solubility in organic solvents and can be cast into films with high thermal stability. Their electrochromic properties, characterized by significant color changes under applied potentials, suggest potential applications in smart windows, displays, and sensors (Wang & Hsiao, 2014).

Anticancer Applications

Compounds with structural similarities to N-(3-(isoxazol-4-yl)propyl)-9H-xanthene-9-carboxamide have been investigated for their potential anticancer activities. For instance, derivatives of dibenzo[a,j]xanthenes have shown promising cytotoxicity against various cancer cell lines, indicating the potential for the development of new anticancer agents (Song et al., 2013).

Herbicidal Activity

Isoxazole derivatives exhibit significant herbicidal activity, effective against both broadleaf and narrowleaf weeds. This suggests that compounds containing the isoxazole ring, such as this compound, could be explored for agricultural applications, particularly as herbicides (Hamper et al., 1995).

Antimicrobial and Enzyme Inhibition

Research into similar structures has also highlighted potential antimicrobial activities and the ability to inhibit specific enzymes, which could be relevant for the development of new pharmaceuticals. For example, certain carboxamide and isoxazole derivatives have been studied for their antimicrobial properties and their ability to inhibit enzymes like xanthine oxidase and tyrosinase, which are relevant in conditions like gout and hyperpigmentation, respectively (Bandgar et al., 2012).

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary widely depending on the specific compound and its biological target. Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Safety and Hazards

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name |

N-[3-(1,2-oxazol-4-yl)propyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c23-20(21-11-5-6-14-12-22-24-13-14)19-15-7-1-3-9-17(15)25-18-10-4-2-8-16(18)19/h1-4,7-10,12-13,19H,5-6,11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWVSMHLZQMWNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCC4=CON=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2860537.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B2860539.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2860545.png)

![Methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2860547.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2860549.png)